Methyl 2-hydroxytetracosanoate
Overview
Description
It has the molecular formula C25H50O3 and a molecular weight of 398.66 g/mol . This compound is found in various natural sources, including mature and immature strawberry homogenates, sponges of the genus Pseudosuberites and S. massa, sediment samples from the Hani River and Lake Kivu, and the aerial parts of Escherichia coli exposed to sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxytetracosanoate can be synthesized through the esterification of 2-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxytetracosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-ketotetracosanoic acid or 2-carboxytetracosanoic acid.
Reduction: Formation of 2-hydroxytetracosanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxytetracosanoate has several applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acids and their derivatives.
Biology: Studied for its role in the metabolism of fatty acids and its presence in various biological samples.
Medicine: Investigated for its potential therapeutic properties and its role in lipid metabolism.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxytetracosanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s interaction with other molecules and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Methyl lignocerate: Another long-chain fatty acid methyl ester with similar properties but lacking the hydroxyl group.
Methyl 2-hydroxyhexacosanoate: A similar compound with a longer carbon chain.
Uniqueness: Methyl 2-hydroxytetracosanoate is unique due to the presence of the hydroxyl group at the second carbon position, which imparts distinct chemical and physical properties. This hydroxyl group allows for specific interactions and reactions that are not possible with non-hydroxylated fatty acid methyl esters .
Biological Activity
Methyl 2-hydroxytetracosanoate, also known as methyl cerebronate, is a hydroxylated fatty acid methyl ester that has garnered attention for its biological activities. This compound is derived from various natural sources, including marine organisms and plants, and exhibits a range of biological effects that are of interest in pharmacology and biochemistry.
Chemical Structure and Properties
This compound has the molecular formula and features a long-chain fatty acid structure with a hydroxyl group at the second carbon. Its structural characteristics contribute to its biological activity, particularly in terms of membrane interactions and cellular signaling pathways.
Cytotoxic Effects
Recent studies have demonstrated that this compound exhibits cytotoxic activity against various human cancer cell lines. For instance, in a study involving human cancer cells (HT-29, SK-MEL-28, and MDA-MB-231), it was found that at a concentration of 20 µM, this compound inhibited colony formation significantly. The inhibition rates were comparable to those induced by doxorubicin, a well-known chemotherapeutic agent .
Cell Line | Inhibition Rate (%) at 20 µM |
---|---|
HT-29 | Moderate |
SK-MEL-28 | Moderate |
MDA-MB-231 | 68% |
The cytotoxicity of this compound may be attributed to its ability to disrupt cellular membranes and modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the hydroxyl group enhances its interaction with lipid bilayers, potentially leading to increased membrane permeability and subsequent cell death .
Marine-Derived Ceramides
In a study focusing on ceramides extracted from marine organisms, this compound was identified as one of the significant components exhibiting bioactivity. The study highlighted its role in inhibiting cancer cell growth and suggested further exploration into its potential therapeutic applications .
Plant Extracts
Another investigation into the phytochemical composition of certain plant species revealed the presence of this compound. The extracts demonstrated antimicrobial properties, indicating that this compound might contribute to the overall bioactivity of these natural products .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing natural preservatives or therapeutic agents against infections .
Anti-inflammatory Properties
Emerging evidence also points towards the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, which could make it beneficial in treating conditions characterized by chronic inflammation .
Properties
IUPAC Name |
methyl 2-hydroxytetracosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVLAXSCPVNLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393884 | |
Record name | Methyl 2-hydroxytetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2433-95-6 | |
Record name | Methyl 2-hydroxytetracosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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